molecular formula C22H30N2O3 B3681312 1-(3,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B3681312
M. Wt: 370.5 g/mol
InChI Key: OHSVOGZQKGIKFP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is an organic compound belonging to the piperazine family. This compound features a piperazine ring substituted with two benzyl groups, one of which is substituted with methoxy groups at the 3 and 4 positions, and the other with an ethoxy group at the 4 position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-4-27-20-8-5-18(6-9-20)16-23-11-13-24(14-12-23)17-19-7-10-21(25-2)22(15-19)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVOGZQKGIKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of 4-ethoxybenzyl chloride: This can be synthesized by reacting 4-ethoxybenzyl alcohol with thionyl chloride under similar conditions.

    Nucleophilic substitution reaction: The piperazine ring is reacted with 3,4-dimethoxybenzyl chloride and 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of 3,4-dimethoxybenzyl chloride and 4-ethoxybenzyl chloride.

    Continuous flow reactors: Use of continuous flow reactors to carry out the nucleophilic substitution reaction efficiently.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl groups can be reduced to the corresponding alkyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxyethyl)-4-(4-ethoxyethyl)piperazine.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmacologically active compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new piperazine-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through the following pathways:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Ion channel modulation: The compound may interact with ion channels, altering their function and influencing cellular signaling.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-4-benzylpiperazine: Lacks the ethoxy group, resulting in different chemical and biological properties.

    1-(4-Ethoxybenzyl)-4-benzylpiperazine:

    1-(3,4-Dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine: Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior and interactions.

The uniqueness of this compound lies in the presence of both methoxy and ethoxy substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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